4-methoxy-7-methyl-1H-indazole

Catalog No.
S867602
CAS No.
1082041-64-2
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-7-methyl-1H-indazole

CAS Number

1082041-64-2

Product Name

4-methoxy-7-methyl-1H-indazole

IUPAC Name

4-methoxy-7-methyl-1H-indazole

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-6-3-4-8(12-2)7-5-10-11-9(6)7/h3-5H,1-2H3,(H,10,11)

InChI Key

UQWDWULAGTVYFJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)OC)C=NN2

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=NN2

4-methoxy-7-methyl-1H-indazole is a precisely substituted aromatic heterocycle belonging to the indazole class. Indazole cores are recognized as privileged structures in medicinal chemistry, forming the central scaffold for numerous kinase inhibitors and other targeted therapeutics. [1] This compound serves as an advanced, pre-functionalized intermediate, where the specific placement of the methoxy and methyl groups is engineered to fulfill critical roles in molecular recognition and reaction efficiency in multi-step syntheses. [2]

In the synthesis of high-affinity kinase inhibitors, the substitution pattern on the indazole core is not a variable but a critical design feature. Seemingly minor alterations—such as using an unsubstituted indazole, a positional isomer, or an analog with a different electronic profile (e.g., fluoro instead of methoxy)—can lead to a complete loss of biological potency or undesirable off-target effects. [1] Furthermore, attempting to functionalize a simpler indazole core in-house introduces significant process challenges, including the formation of difficult-to-separate N-1 and N-2 isomers, which compromises yield and reproducibility. [2] Procuring this specific CAS number ensures the correct isomer and substitution pattern is incorporated from the start, mitigating the risk of costly late-stage failures in both research and manufacturing workflows.

Enhanced Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-donating nature of the 4-methoxy group directly enhances reactivity and yield in key synthetic steps like nucleophilic aromatic substitution (SNAr), a common reaction for elaborating indazole scaffolds. In a comparable system, SNAr with a thiol containing an electron-donating methoxy group proceeded with a 79% yield. In contrast, the same reaction with a thiol containing an electron-withdrawing fluorine group resulted in a significantly lower yield of 56%. [1]

Evidence DimensionReaction Yield (%) in SNAr
Target Compound Data79% (with electron-donating methoxy group)
Comparator Or Baseline56% (with electron-withdrawing fluorine group)
Quantified Difference41% higher relative yield
ConditionsSNAr reaction of a substituted pyrimido[1,2-b]indazole with substituted thiophenols.

Higher reaction yields reduce raw material costs, minimize byproduct formation, and simplify downstream purification, leading to lower overall manufacturing expenses.

Criticality of Methoxy Substitution for Achieving Nanomolar Kinase Inhibitory Potency

Structure-activity relationship (SAR) studies on indazole-based kinase inhibitors demonstrate that precise substitution is essential for high-potency binding. In an analysis of HPK1 inhibitors, an indazole analog with a 2-fluoro-6-methoxy substitution pattern achieved an IC50 of 89 nM. Replacing the small methoxy group with a slightly larger ethoxy group caused a >6-fold loss in potency (IC50 = 557 nM), while removing the substitution entirely resulted in a >9-fold potency loss (IC50 = 820 nM). [1]

Evidence DimensionKinase Inhibitory Potency (IC50)
Target Compound Data89 nM (with methoxy substituent)
Comparator Or Baseline557 nM (with ethoxy substituent); 820 nM (unsubstituted)
Quantified Difference6.3x to 9.2x more potent than close analogs
ConditionsHPK1 kinase inhibition assay.

This demonstrates that seemingly interchangeable analogs are not functional substitutes; procuring the exact methoxy-substituted intermediate is required to achieve the target biological activity.

Process Advantage: Bypassing Complex N-1/N-2 Isomer Generation and Separation

The synthesis of substituted indazoles via common methods, such as the alkylation of an unsubstituted indazole core, frequently results in the formation of mixtures of N-1 and N-2 constitutional isomers. [1] These isomers often exhibit similar physical properties, making their separation by chromatography or crystallization challenging, time-consuming, and costly on a preparatory scale. Procuring 4-methoxy-7-methyl-1H-indazole as a pre-formed, pure regioisomer eliminates this entire process step.

Evidence DimensionProcess Complexity
Target Compound DataSingle, pure regioisomer as starting material
Comparator Or BaselineIn-house synthesis often yields N-1/N-2 isomer mixtures requiring separation
Quantified DifferenceAvoids a complex and often low-yielding chromatographic separation step
ConditionsGeneral synthesis of N-substituted indazoles.

Purchasing this specific intermediate de-risks the synthesis, saves significant process development time, and improves the overall cost-efficiency and scalability of the manufacturing route.

Core Building Block for Novel Kinase Inhibitor Discovery

Ideal for medicinal chemistry programs targeting kinases where the specific electronic and steric properties of the 4-methoxy and 7-methyl groups are hypothesized to enhance binding affinity or selectivity, as demonstrated in SAR studies. [1]

Process-Efficient Synthesis of High-Value Pharmaceutical Intermediates

Serves as a cost-effective starting material in multi-step syntheses where high yield in coupling reactions like SNAr is critical to the overall process economics. Its use avoids the yield loss and purification costs associated with less reactive analogs. [2]

Reliable Precursor for Structure-Activity Relationship (SAR) Library Synthesis

Enables the reliable and reproducible synthesis of diverse compound libraries for drug discovery. By providing a pure, single-isomer starting material, it ensures that observed differences in biological activity can be confidently attributed to other modifications, not to isomeric impurities. [3]

XLogP3

1.9

Dates

Last modified: 08-16-2023

Explore Compound Types